(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
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Overview
Description
(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone core, which is often associated with a range of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-nitrobenzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the thiazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential in various assays due to its thiazolidinone core, which is known for its antimicrobial and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored, particularly in the treatment of bacterial infections and inflammatory diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals and materials, given its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The thiazolidinone core is known to inhibit certain enzymes, which can lead to antimicrobial and anti-inflammatory effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as 2-thioxo-4-thiazolidinone, share some biological activities.
Nitrobenzylidene Derivatives: Compounds like 4-nitrobenzylidene derivatives also exhibit similar chemical reactivity.
Uniqueness
What sets (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-12(18)2-1-7-15-13(19)11(23-14(15)22)8-9-3-5-10(6-4-9)16(20)21/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXCCIDLZNCNAX-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.